molecular formula C8H12O3 B1616005 Tetramethylsuccinic anhydride CAS No. 35046-68-5

Tetramethylsuccinic anhydride

Cat. No.: B1616005
CAS No.: 35046-68-5
M. Wt: 156.18 g/mol
InChI Key: KYZIXHLDWJBHDI-UHFFFAOYSA-N
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Description

Tetramethylsuccinic anhydride, also known as 3,3,4,4-tetramethyldihydrofuran-2,5-dione, is an organic compound with the molecular formula C8H12O3. It is a cyclic anhydride derived from tetramethylsuccinic acid. This compound is characterized by its symmetrical structure and is used in various chemical reactions and industrial applications .

Mechanism of Action

Target of Action

Tetramethylsuccinic anhydride (TMSA) is a chemical compound that primarily targets carboxylic acid derivatives . These derivatives are functional groups whose chemistry is closely related, and they play a crucial role in various biochemical reactions .

Mode of Action

TMSA interacts with its targets through a two-step mechanism. The first step involves a nucleophilic attack on the carbonyl group . The second step involves the removal of the leaving group . This interaction results in significant changes in the structure and function of the target molecules .

Biochemical Pathways

The action of TMSA affects several biochemical pathways. One of the key pathways is the acetyl CoA pathway, which requires approximately 10 enzymes and numerous organic cofactors . TMSA’s interaction with this pathway can lead to the synthesis of pyruvate or acetate .

Pharmacokinetics

It’s known that tmsa is a white crystalline solid with a pungent odor . It has a molar mass of 156.181 g/mol , and it’s soluble in petroleum ether .

Result of Action

The result of TMSA’s action at the molecular and cellular level is complex and depends on the specific context. For instance, TMSA has been used to protect the exocyclic amine of 6-aminopurine derivatives by forming the corresponding tetramethysuccinimide . This modification can sterically block certain nitrogen atoms, influencing the outcome of glycosylations .

Action Environment

The action, efficacy, and stability of TMSA can be influenced by various environmental factors. For example, the acidic tumor microenvironment has been shown to influence the action of certain anhydrides . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethylsuccinic anhydride can be synthesized through the reaction of tetramethylsuccinic acid with acetic anhydride or other dehydrating agents. The reaction typically involves heating the mixture to remove water and form the anhydride. Another method involves the use of triphenylphosphine and trichloroisocyanuric acid under mild conditions to convert carboxylic acids to anhydrides .

Industrial Production Methods: In industrial settings, this compound is produced by the dehydration of tetramethylsuccinic acid using acetic anhydride or other suitable dehydrating agents. The process is optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tetramethylsuccinic anhydride undergoes various chemical reactions, including nucleophilic acyl substitution, hydrolysis, and reactions with amines and alcohols. These reactions are typical of anhydrides and involve the formation of esters, amides, and carboxylic acids .

Common Reagents and Conditions:

    Hydrolysis: Reacts with water to form tetramethylsuccinic acid.

    Aminolysis: Reacts with amines to form amides.

    Alcoholysis: Reacts with alcohols to form esters.

Major Products:

Scientific Research Applications

Tetramethylsuccinic anhydride is used in various scientific research applications, including:

Comparison with Similar Compounds

  • Succinic anhydride
  • Maleic anhydride
  • Phthalic anhydride

Comparison: Tetramethylsuccinic anhydride is unique due to its tetramethyl substitution, which imparts different steric and electronic properties compared to other anhydrides. This substitution can influence the reactivity and selectivity of the compound in various chemical reactions. For example, the tetramethyl groups can provide steric hindrance, affecting the compound’s reactivity with nucleophiles .

Properties

IUPAC Name

3,3,4,4-tetramethyloxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-7(2)5(9)11-6(10)8(7,3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZIXHLDWJBHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)OC(=O)C1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188554
Record name Dihydro-3,3,4,4-tetramethyl-2,5-furandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35046-68-5
Record name Tetramethylsuccinic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035046685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC92363
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92363
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dihydro-3,3,4,4-tetramethyl-2,5-furandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetramethylsuccinic anhydride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3SNF582YQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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